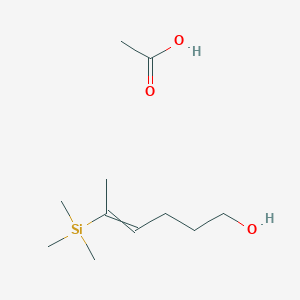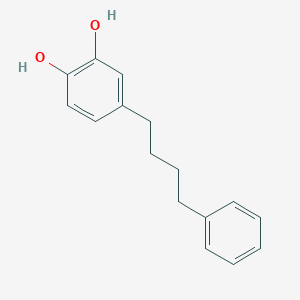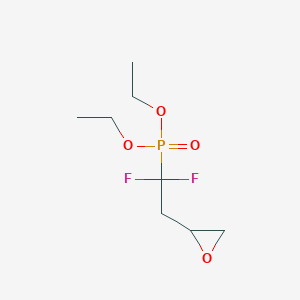
Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester is a chemical compound with the molecular formula C7H13F2O4P It is known for its unique structure, which includes a difluoro-oxirane ring and a phosphonic acid ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a difluoro-epoxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack of the phosphite on the epoxide ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The difluoro-oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, phosphine derivatives, and various substituted compounds. These products can have different properties and applications depending on the nature of the substituents introduced during the reactions.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals, materials, and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoro-oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester include other phosphonic acid esters and difluoro-epoxide derivatives. Examples include:
- Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, dimethyl ester
- Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, dipropyl ester
- Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, dibutyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of a difluoro-oxirane ring and a phosphonic acid ester group. This structure imparts unique reactivity and properties, making it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
122039-30-9 |
|---|---|
Molekularformel |
C8H15F2O4P |
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
2-(2-diethoxyphosphoryl-2,2-difluoroethyl)oxirane |
InChI |
InChI=1S/C8H15F2O4P/c1-3-13-15(11,14-4-2)8(9,10)5-7-6-12-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
AATPSMYPUBGYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CC1CO1)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


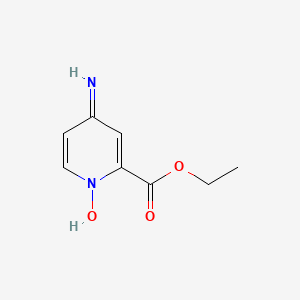
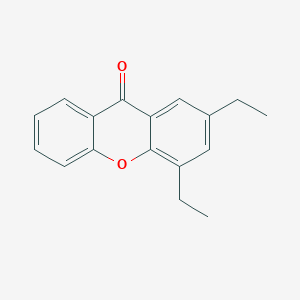

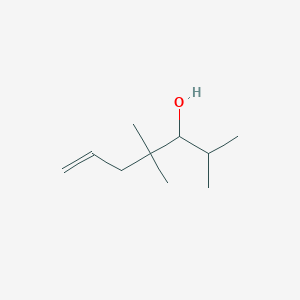
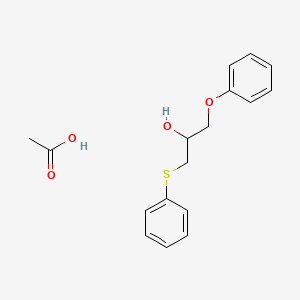
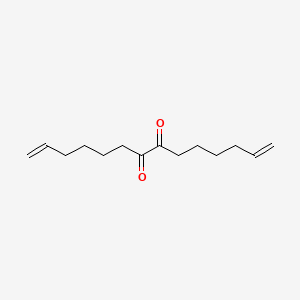
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
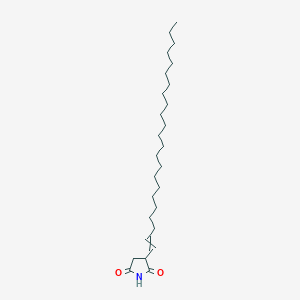
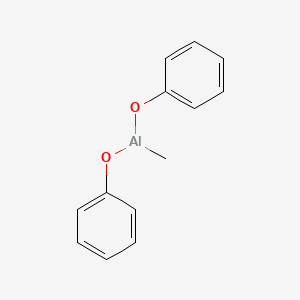
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
